2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine

Description

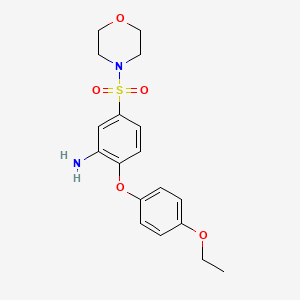

Chemical Structure and Properties 2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine (CAS: 735322-12-0) is a phenylamine derivative with a molecular formula of C20H18N4O and a molecular weight of 330.39 g/mol . Its structure features:

- A phenylamine core substituted at the 2-position with a 4-ethoxy-phenoxy group and at the 5-position with a morpholine-4-sulfonyl group.

- The sulfonyl group imparts strong electron-withdrawing properties, while the ethoxy-phenoxy moiety provides steric bulk and moderate electron-donating effects.

This compound is commercially available for research purposes, with applications hypothesized in medicinal chemistry and material science due to its unique electronic and steric profile .

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)-5-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-2-24-14-3-5-15(6-4-14)25-18-8-7-16(13-17(18)19)26(21,22)20-9-11-23-12-10-20/h3-8,13H,2,9-12,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDRWCVWOAWEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine sulfonyl group, which is known for enhancing solubility and biological activity. The presence of an ethoxy group and a phenoxy moiety contributes to its pharmacological profile.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Kinase Inhibition : Many derivatives demonstrate inhibitory effects on various kinases, which play crucial roles in cell signaling pathways. For instance, some studies have shown that related compounds can inhibit the activity of Akt1, a key player in cancer cell proliferation and survival .

- Microtubule Disruption : The compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer therapies, where disrupting microtubule assembly can inhibit tumor growth .

Efficacy in Cell Lines

Table 1 summarizes the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 7.76 | Inhibition of proliferation |

| OVCAR-8 | 9.76 | Induction of apoptosis |

| A549 | 4.1 | Microtubule polymerization inhibition |

| DU-145 | 0.054 | Cell cycle arrest at G2/M phase |

IC50 values indicate the concentration required to inhibit cell viability by 50%.

Case Studies

- Tumor Growth Reduction : In vivo studies demonstrated that administration of related compounds led to a significant reduction in tumor size in rat models, with reported reductions up to 42% at optimal dosages .

- Cardiovascular Effects : Some derivatives have shown potential for cardiovascular applications by modulating ion channels involved in cardiac function. The inhibition of phosphodiesterase (PDE) pathways has been noted, suggesting a dual role in both oncology and cardiology .

Pharmacokinetics

The pharmacokinetic profile of related compounds indicates moderate oral bioavailability (approximately 52.5%) and favorable distribution characteristics, which are critical for therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Therapeutics

Research indicates that compounds containing morpholine moieties, such as 2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine, exhibit promising anticancer properties. This compound has been studied for its ability to inhibit specific biological pathways involved in tumor growth. For instance, a study demonstrated the synthesis of morpholine-containing Schiff bases that showed potential as cancer therapeutic agents through their interaction with metal complexes .

Bromodomain Inhibition

The compound has also been explored as a potential bromodomain inhibitor. Bromodomain and extraterminal domain proteins are critical in regulating gene expression related to cancer. The development of selective inhibitors targeting these proteins is a promising therapeutic strategy. Research has highlighted the importance of structure-activity relationships in optimizing such inhibitors, suggesting that similar compounds could be synthesized to enhance potency and selectivity against bromodomains .

Materials Science Applications

Water Purification

In materials science, this compound has been incorporated into membrane technologies for water purification. Studies have shown that membranes modified with this compound improve water flux and dye removal efficiency from contaminated water sources. This application underscores the compound's versatility beyond medicinal uses, demonstrating its potential in environmental remediation efforts.

Environmental Science Applications

Toxicological Studies

The compound's implications in environmental science include its assessment in toxicological studies, where it may serve as a model compound for understanding the behavior of sulfonamide derivatives in aquatic environments. Data from toxicological studies can inform regulatory decisions regarding contaminants and their effects on ecosystems .

Case Studies

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Toxicity

Key Findings :

- Phenylamine Derivatives with Halogen or Alkyl Substituents : highlights that replacing the phenylamine group (R6) in compound D1 with tetrahydropyranylamine or acetylamine (compounds B4–B6) reduces toxicity while maintaining viability in cellular assays. This suggests that bulky or polar substituents (e.g., morpholine sulfonyl in the target compound) may similarly mitigate toxicity compared to simple phenylamines .

- Disubstituted Phenylamines: In angucyclinone derivatives (), disubstituted phenylamines like (3,4-dimethyl)phenylamine (compound 4) showed enhanced Nrf2 transcription activation due to improved steric and electronic interactions. The target compound’s morpholine sulfonyl group could similarly modulate bioactivity by altering electron density and binding affinity .

Electronic and Steric Profiles

Sulfonyl vs. Methoxy/Methylenedioxy Groups :

- MDMA (3,4-methylenedioxyphenylamine) and PMA (p-methoxy-α-methylphenethylamine) () are psychoactive phenylamine derivatives where methoxy/methylenedioxy groups enhance lipophilicity and serotonin receptor binding.

- Azomethines with Triphenylamine Cores (): Compounds with hexyloxyphenyl or thiophenedicarboxylate substituents exhibit tunable optoelectronic properties. The target compound’s sulfonyl group may similarly influence electron-withdrawing capacity, making it suitable for optoelectronic material design .

Data Table: Structural and Functional Comparison

Key Research Insights

- Toxicity and Substituent Design: and collectively emphasize that substituent choice (e.g., sulfonyl vs. alkyl/alkoxy) critically impacts toxicity and bioactivity. The target compound’s morpholine sulfonyl group may balance these effects by reducing nonspecific interactions .

- Nonenzymatic Reactivity: demonstrates that disubstituted phenylamines undergo efficient nonenzymatic reactions. The target compound’s substituents may similarly facilitate novel synthetic pathways for bioactive molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine, and how can purity be validated?

- Methodology :

- Synthesis : A multi-step approach is typically employed. The sulfonyl group can be introduced via sulfonation of the phenylamine precursor using morpholine sulfonyl chloride under anhydrous conditions. The ethoxy-phenoxy moiety is attached via nucleophilic aromatic substitution or Ullmann coupling, requiring palladium catalysts and controlled temperatures (80–120°C) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, adhering to pharmacopeial impurity thresholds (e.g., ≤0.1% for individual impurities, ≤0.5% total impurities) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirm structural integrity, with emphasis on resolving peaks for the sulfonyl (δ ~3.6–3.8 ppm for morpholine protons) and ethoxy groups (δ ~1.3–1.5 ppm for methyl protons) .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodology :

- Accelerated Stability Studies : Conduct stress testing under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS to identify byproducts (e.g., quinones from oxidation or desulfonated intermediates) .

- Storage Recommendations : Use inert atmospheres (N₂/Ar) and desiccants to mitigate hydrolysis of the sulfonyl group. Long-term stability data should be collected at –20°C in amber vials .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis parameters for this compound?

- Methodology :

- Reaction Path Search : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. Software like Gaussian or ORCA can simulate sulfonation energetics and substituent orientation effects .

- Parameter Optimization : Use machine learning (ML) algorithms trained on reaction yield datasets to predict optimal solvent systems (e.g., DMF vs. THF), catalyst loadings, and reaction times. Validate predictions with high-throughput screening .

Q. What experimental designs are effective for resolving discrepancies between computational predictions and observed reaction outcomes?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k or response surface methodology) to isolate variables causing contradictions. For example, varying temperature (80–120°C) and catalyst type (Pd vs. Cu) can clarify mechanistic divergences .

- In Situ Spectroscopy : Use real-time FTIR or Raman spectroscopy to detect transient intermediates not captured by static computational models. Compare with DFT-predicted vibrational spectra to refine mechanistic hypotheses .

Q. How can researchers systematically profile impurities and byproducts during scale-up?

- Methodology :

- Advanced Chromatography : Utilize ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for high-resolution impurity detection. Reference standards for common byproducts (e.g., des-ethoxy analogs or sulfonic acid derivatives) should be synthesized for quantification .

- Reaction Engineering : Implement continuous-flow reactors to minimize side reactions. Computational fluid dynamics (CFD) models can optimize mixing efficiency and residence time distribution, reducing impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.